molecular formula C14H16N2O2 B3316690 [2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine CAS No. 954273-98-4

[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine

Cat. No.: B3316690
CAS No.: 954273-98-4
M. Wt: 244.29 g/mol
InChI Key: OUSZMANGADYTAS-UHFFFAOYSA-N
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Description

Significance within Contemporary Pyridine (B92270) and Methanamine Chemistry Research

Pyridine scaffolds are integral to medicinal chemistry, forming the core of numerous pharmaceuticals due to their ability to engage in various biological interactions. nih.govresearchgate.netrsc.org The pyridine ring is a versatile building block in drug discovery, and its derivatives have shown a wide range of biological activities. dntb.gov.uanih.govacs.org Similarly, the methanamine group is a common functional group in many biologically active compounds. The combination of a 2-phenoxypyridine (B1581987) structure with a methanamine at the 4-position, as seen in the subject compound, suggests potential for biological activity, a hypothesis that underpins much of the research into related molecules. nih.gov

Overview of Precedent Academic Research on Related Pyridine Scaffolds in Chemical Science

Extensive research exists on pyridine derivatives. Studies have explored the synthesis and biological evaluation of various substituted pyridines, including those with phenoxy groups. For instance, 2-substituted-4-phenoxypyridine derivatives have been investigated as potential antitumor agents. nih.gov The core pyridine structure is a key component in a vast number of approved drugs, highlighting its importance in pharmaceutical development. rsc.org Research has demonstrated that modifications to the pyridine scaffold can significantly influence a compound's therapeutic properties. researchgate.netnih.gov

Identification of Current Research Gaps and Emerging Opportunities for [2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine Studies

Emerging opportunities would lie in:

De novo synthesis and characterization: Publishing a detailed synthetic route and full characterization of the compound.

Biological screening: Evaluating its activity against a range of biological targets to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues to understand how structural modifications affect its biological activity.

Defined Research Objectives and Scope of Investigation for this compound

Given the current lack of information, the initial research objectives for this compound would be foundational. The primary goal would be to synthesize and fully characterize this compound, followed by an initial broad-based screening to identify any significant biological activity. The scope would be to establish a baseline of knowledge about this compound, from which more specific and targeted research could be developed.

Chemical Compound Information

Compound Name
This compound
Pyridine
Methanamine

Physicochemical Properties of this compound

PropertyValue
CAS Number 954273-98-4
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-ethoxyphenoxy)pyridin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-17-12-3-5-13(6-4-12)18-14-9-11(10-15)7-8-16-14/h3-9H,2,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSZMANGADYTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=NC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 4 Ethoxyphenoxy Pyridin 4 Yl Methanamine

Retrosynthetic Analysis and Strategic Identification of Key Precursor Compounds

A retrosynthetic analysis of the target molecule, [2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine (I), suggests several potential disconnection points. The primary disconnection is at the C-N bond of the aminomethyl group, leading to a precursor such as 2-(4-ethoxyphenoxy)pyridine-4-carbaldehyde (II) or 2-(4-ethoxyphenoxy)isonicotinonitrile (III). This disconnection points towards a reductive amination or a nitrile reduction as the final step in the synthesis.

Another key disconnection is at the ether linkage, breaking the bond between the pyridine (B92270) ring and the 4-ethoxyphenoxy group. This suggests a nucleophilic aromatic substitution (SNAr) reaction between a halogenated pyridine, such as 2-chloro-4-cyanopyridine (B57802) or 2-chloro-4-formylpyridine, and 4-ethoxyphenol (B1293792). Alternatively, a palladium-catalyzed cross-coupling reaction, like the Buchwald-Hartwig or Ullmann condensation, could be employed to form this C-O bond.

Based on this analysis, the key precursor compounds are identified as:

A substituted pyridine core: This is typically a di-substituted pyridine with functional groups at the 2 and 4 positions that can be elaborated into the final product. Examples include 2-chloro-4-cyanopyridine or 2-chloro-4-methylpyridine.

The aryloxy component: 4-ethoxyphenol is the key reagent to introduce the desired phenoxy group.

Established and Optimized Synthetic Pathways

Established synthetic routes to this compound and analogous compounds often rely on a convergent strategy where the substituted pyridine core and the aryloxy moiety are prepared separately and then coupled.

Multi-step Reaction Sequences for Compound Construction

A common and effective pathway involves the following sequence:

Nucleophilic Aromatic Substitution (SNAr): The synthesis can commence with a commercially available di-substituted pyridine. For instance, 2-chloro-4-cyanopyridine can be reacted with 4-ethoxyphenol in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). This reaction proceeds via an SNAr mechanism to yield the intermediate, 2-(4-ethoxyphenoxy)isonicotinonitrile.

Reduction of the Nitrile Group: The nitrile group of 2-(4-ethoxyphenoxy)isonicotinonitrile is then reduced to the primary amine. Various reducing agents can be employed for this transformation. A common method is the use of lithium aluminum hydride (LiAlH4) in an ethereal solvent like tetrahydrofuran (B95107) (THF). Alternatively, catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere can be utilized. Another effective method involves the use of sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst. acs.org

An alternative to the nitrile reduction is the use of a pyridine-4-carbaldehyde precursor. This can be synthesized from 4-methylpyridine (B42270) (γ-picoline) through oxidation. google.com The resulting 2-(4-ethoxyphenoxy)pyridine-4-carbaldehyde can then be converted to the amine via reductive amination.

Step Reactants Reagents and Conditions Product Typical Yield (%)
12-chloro-4-cyanopyridine, 4-ethoxyphenolK2CO3, DMF, heat2-(4-ethoxyphenoxy)isonicotinonitrile75-90
22-(4-ethoxyphenoxy)isonicotinonitrileLiAlH4, THFThis compound60-80
Alternative Step 22-(4-ethoxyphenoxy)isonicotinonitrileH2, Raney Ni, NH3/EtOHThis compound70-85

Table 1: Example of a Multi-step Reaction Sequence

Optimization of Reaction Conditions, Yields, and Stereoselectivity

The efficiency of the synthetic pathway can be significantly influenced by the reaction conditions. In the SNAr step, the choice of base, solvent, and temperature is crucial to maximize the yield and minimize side reactions. For the nitrile reduction, the choice of reducing agent can affect the yield and purity of the final product. For instance, while LiAlH4 is a powerful reducing agent, it requires anhydrous conditions and careful handling. Catalytic hydrogenation is often a milder and safer alternative.

For reductive amination of the corresponding aldehyde, the choice of reducing agent and the control of pH are important to favor the formation of the primary amine and prevent the formation of secondary and tertiary amine byproducts. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this step include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com Since the target molecule is achiral, stereoselectivity is not a concern in this particular synthesis.

Development of Novel and Advanced Synthetic Approaches

Research in organic synthesis is continuously exploring more efficient and versatile methods. For the synthesis of this compound, novel catalytic and reductive amination strategies offer potential improvements over classical methods.

Catalytic Reactions for this compound Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for the formation of C-C and C-heteroatom bonds. While typically used for C-C bond formation, variations of these methods can be applied to the synthesis of aryl ethers. For instance, a Suzuki-type coupling could potentially be used to couple a 2-pyridyl boronic acid or ester derivative with 4-ethoxyphenol. However, the more common application in this context is the formation of the 2-aryloxypyridine core through other catalytic methods like the Buchwald-Hartwig amination, which is more suited for C-N and C-O bond formation.

A more direct application of Suzuki coupling in a related synthesis would be the coupling of a 2-halopyridine with a 4-ethoxyphenylboronic acid to form a 2-(4-ethoxyphenyl)pyridine, followed by subsequent functionalization at the 4-position.

Catalyst System Coupling Partners Typical Conditions Advantage
Pd(OAc)2 / Ligand2-halopyridine, 4-ethoxyphenolBase, Solvent, HeatHigh functional group tolerance
CuI / Ligand2-halopyridine, 4-ethoxyphenolBase, Solvent, HeatLower cost catalyst

Table 2: Potential Catalytic Systems for C-O Bond Formation

Reductive Amination Strategies in Pyridinyl Methanamine Synthesis

Reductive amination is a highly versatile method for the synthesis of amines from carbonyl compounds. In the context of synthesizing this compound, this strategy would involve the reaction of 2-(4-ethoxyphenoxy)pyridine-4-carbaldehyde with an ammonia (B1221849) source, followed by in-situ reduction of the resulting imine. nih.gov

This one-pot procedure is often preferred due to its operational simplicity and the ability to avoid the isolation of the intermediate imine, which can be unstable. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride being popular choices due to their selectivity for reducing imines in the presence of aldehydes. masterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695).

Recent advancements in reductive amination include the development of more environmentally friendly and efficient catalytic systems. These can involve the use of transition metal catalysts with hydrogen gas or transfer hydrogenation reagents, offering a greener alternative to stoichiometric borohydride reagents. nih.gov

Ammonia Source Reducing Agent Solvent Key Features
NH4OAcNaBH3CNMethanolMild conditions, good functional group tolerance
NH3 (in solution)H2 / Pd/CEthanolCatalytic, atom economical
NH4ClNaBH(OAc)3DichloromethaneEffective for a wide range of substrates

Table 3: Reductive Amination Strategies

Integration of Sustainable Chemistry Principles and Green Synthetic Methodologies

A plausible and sustainable synthetic pathway can be envisioned through a retrosynthetic analysis that breaks the target molecule into key precursors. This approach focuses on two critical bond formations: the creation of the aryl ether linkage and the formation of the aminomethyl group. For each of these transformations, established green chemistry techniques can be applied to replace traditional, less environmentally benign methods.

A proposed green retrosynthesis involves two primary steps:

Nucleophilic Aromatic Substitution (SNAr): Formation of the 2-(4-ethoxyphenoxy)pyridine core by reacting a suitable 2-halopyridine derivative with 4-ethoxyphenol.

Reduction of a Nitrile: Conversion of a 4-cyanopyridine (B195900) intermediate to the final 4-(aminomethyl)pyridine (B121137) product.

Green Approaches to Aryl Ether Formation via SNAr

The formation of the diaryl ether bond is a cornerstone of the synthesis. Traditionally, this might be achieved using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under high temperatures. However, these solvents pose significant environmental and health concerns. Modern green chemistry offers several alternatives.

Aqueous Reaction Media: The use of water as a solvent is a primary goal of green chemistry. Nucleophilic aromatic substitution reactions can be effectively performed in aqueous systems using surfactants or benign polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC). d-nb.info These additives create micellar "nanoreactors" that solubilize organic reactants, facilitating the reaction under mild conditions and minimizing the need for hazardous organic solvents. d-nb.info

Flow Chemistry and Microreactors: Continuous-flow microfluidic reactors provide a safer, more efficient alternative for SNAr reactions. nih.gov This technology allows for precise control over reaction parameters (temperature, pressure, and time), leading to higher yields, cleaner reaction profiles, and enhanced safety, particularly for exothermic reactions. nih.gov The reduced reactor volume and high surface-area-to-volume ratio significantly improve heat and mass transfer. nih.gov

Sustainable Reduction of the Pyridine-4-carbonitrile Intermediate

The final step in the proposed synthesis is the reduction of the nitrile group to a primary amine. Conventional methods often rely on stoichiometric metal hydride reagents, such as lithium aluminum hydride (LiAlH4), which have poor atom economy and generate significant amounts of hazardous waste that require careful quenching and disposal.

Catalytic Hydrogenation: A much greener alternative is catalytic hydrogenation using hydrogen gas with a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel. nih.gov This method offers high atom economy, as the only byproduct is, in principle, none. The catalysts can be readily recovered by filtration and recycled, aligning with the principles of a circular economy. nih.gov

Green Solvents for Hydrogenation: The choice of solvent for hydrogenation is critical. Traditional volatile organic solvents can be replaced with greener alternatives like ethanol, water, or even solvent-free conditions for certain substrates. researchgate.netrsc.org Research into hydrogenation in benign solvents demonstrates the feasibility of creating more sustainable reduction processes. rsc.org

One-Pot and Multicomponent Strategies

The following table provides a comparative overview of traditional versus green methodologies for the key synthetic steps leading to this compound.

Synthetic Step Traditional Method Green/Sustainable Alternative Key Green Advantage(s)
Aryl Ether Formation (SNAr) High-boiling polar aprotic solvents (DMF, DMSO); high temperature; long reaction times.Use of aqueous media with additives (e.g., HPMC) d-nb.info; Flow chemistry in microreactors nih.gov; Microwave-assisted heating. nih.govrsc.orgReduced use of hazardous solvents; improved energy efficiency; shorter reaction times; enhanced safety and scalability.
Nitrile Reduction Stoichiometric metal hydrides (e.g., LiAlH4) in anhydrous ether or THF.Catalytic hydrogenation (e.g., Pd/C, H2) in green solvents like ethanol or water. nih.govHigh atom economy; recyclable catalyst; elimination of hazardous reagents and waste streams.

The successful integration of these principles can be quantified using green chemistry metrics. Metrics such as Atom Economy and the Environmental Factor (E-Factor) provide a clear measure of the sustainability of a given synthetic route.

Metric Traditional Synthesis (Hypothetical) Green Synthesis (Hypothetical) Improvement
Atom Economy Lower, due to the use of stoichiometric reagents (e.g., metal hydrides).Higher, especially in the catalytic reduction step where H2 is the only reagent incorporated.Maximizes the incorporation of reactant atoms into the final product.
E-Factor (kg waste / kg product) High, due to solvent use, purification of intermediates, and quenching of hazardous reagents.Significantly lower, due to solvent reduction/recycling, fewer purification steps (in one-pot systems), and use of catalytic methods.Drastic reduction in the amount of waste generated per unit of product.
Solvent/Energy Use High reliance on petroleum-derived, hazardous solvents and prolonged heating.Use of benign, recyclable solvents (water, ethanol); energy-efficient methods like microwave irradiation or flow chemistry.Reduces environmental footprint and operational costs.

Derivatization and Structural Modification of 2 4 Ethoxyphenoxy Pyridin 4 Yl Methanamine

Design and Synthesis of Novel Analogs and Homologs for Research Purposes

The generation of novel analogs and homologs of [2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine is fundamental to exploring its chemical space and potential applications. Synthetic strategies are often centered around a core intermediate, such as a 2-halo-4-methylpyridine, which allows for sequential and controlled introduction of the necessary fragments.

A primary synthetic route involves the creation of the 2-phenoxypyridine (B1581987) core. This can be achieved through nucleophilic aromatic substitution, where a 2-halopyridine derivative is reacted with 4-ethoxyphenol (B1293792). More advanced and efficient methods, such as aryne-mediated synthesis, have also been developed for creating 2-phenoxypyridine derivatives, offering a mild and environmentally benign pathway. nih.govrsc.orgresearchgate.net

Once the [2-(4-Ethoxyphenoxy)pyridin-4-yl] core is established, the methanamine side chain is typically introduced. If the starting material contains a 4-methyl group, it can be oxidized to an aldehyde (pyridine-4-carbaldehyde). wikipedia.orggoogle.com This aldehyde is a versatile intermediate for introducing the aminomethyl group via reductive amination. wikipedia.orgsciencemadness.orgacs.orgmasterorganicchemistry.comacsgcipr.org This process involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a selective reducing agent like sodium cyanoborohydride or pyridine-borane. sciencemadness.orgacs.orgmasterorganicchemistry.comacsgcipr.org

The design of analogs and homologs can be approached systematically:

Homologation: The aminomethyl side chain can be extended to an aminoethyl or aminopropyl chain by using corresponding pyridine-4-ethanol or propanol (B110389) precursors.

Isomeric Analogs: The substitution pattern on both the pyridine (B92270) and phenyl rings can be altered. For example, the phenoxy group could be moved to the 3- or 5-position of the pyridine ring, or the ethoxy group could be relocated on the phenyl ring to explore different spatial arrangements.

Scaffold Hopping: In a more exploratory approach, the pyridine or phenyl ring can be replaced with other heterocyclic or aromatic systems to create bioisosteres, potentially altering the compound's properties while retaining key binding interactions. nih.gov

Strategic Introduction of Diverse Functional Groups onto the this compound Scaffold

The introduction of diverse functional groups onto the parent scaffold is a key strategy for fine-tuning its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity. Modifications can be targeted at several key positions on the molecule.

Modifications of the Phenyl Ring: The 4-ethoxyphenyl ring is activated towards electrophilic aromatic substitution. This allows for the introduction of a variety of functional groups, including:

Halogens (F, Cl, Br): Halogenation can alter the electronic properties of the ring and often improves metabolic stability and binding affinity.

Nitro Groups (-NO2): Nitration provides a handle for further functionalization, as the nitro group can be readily reduced to an amine.

Alkyl and Acyl Groups: Friedel-Crafts alkylation or acylation can introduce lipophilic substituents.

Modifications of the Pyridine Ring: The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution. However, targeted synthesis can incorporate substituents at various positions. Structure-activity relationship studies on related pyridine derivatives have shown that the introduction of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance biological activity. mdpi.com Conversely, bulky groups or halogens on the pyridine ring have sometimes been associated with lower activity. mdpi.com

Modifications of the Methanamine Group: The primary amine of the methanamine group is a prime target for derivatization. Standard reactions include:

N-Alkylation: Introduction of small alkyl groups (methyl, ethyl) can create secondary or tertiary amines, which can alter basicity and hydrogen bonding capacity. Reductive amination is a common method for this transformation. masterorganicchemistry.comacsgcipr.org

N-Acylation: Reaction with acyl chlorides or anhydrides yields amides, which are neutral and can act as hydrogen bond donors and acceptors.

N-Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, which can introduce strong hydrogen-bonding features.

A summary of potential derivatization points is presented below:

Modification SiteReaction TypeFunctional Group IntroducedPotential Impact
Phenyl RingElectrophilic Aromatic Substitution-Cl, -Br, -F, -NO2, -CH3Altered electronics, lipophilicity, metabolic stability
Pyridine RingTargeted Synthesis-OCH3, -OH, -NH2Enhanced biological activity, altered polarity
Methanamine GroupN-Alkylation / N-Acylation-NH(CH3), -N(CH3)2, -NHC(O)CH3Modified basicity, hydrogen bonding, and polarity

Design Principles for Structure-Activity Relationship (SAR) Studies: A Theoretical and Computational Perspective on Molecular Interactions

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity, providing a rational basis for the design of more potent and selective analogs. youtube.com For the this compound scaffold, SAR exploration would focus on systematically modifying its constituent parts and evaluating the impact on a target biological endpoint.

Theoretical SAR Principles: Based on studies of related phenoxypyridine and pyridine-containing compounds, several guiding principles for SAR can be proposed: mdpi.commdpi.comresearchgate.netnih.gov

The Aryl Group: The nature and substitution pattern of the 4-phenoxyphenyl group are critical. The ethoxy group's size, position, and electronic influence would be compared against other alkoxy groups (e.g., methoxy, propoxy) or electron-withdrawing groups (e.g., halogens, trifluoromethyl). Studies on other phenoxypyridine derivatives have shown that electron-withdrawing groups on the terminal phenyl ring can be beneficial for improving antitumor activities. nih.gov

The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often a key interaction with biological targets. The position of the nitrogen relative to the other substituents is crucial for orienting the molecule within a binding site.

The Linker: The ether oxygen and the aminomethyl group serve as linkers with specific lengths and flexibility. Altering this linker—for instance, by changing its length (homologation) or rigidity—can significantly impact activity.

The following table illustrates a hypothetical SAR for a series of analogs, demonstrating how systematic changes could influence biological activity.

AnalogModification on Phenyl Ring (R1)Modification on Pyridine Ring (R2)Side Chain (R3)Relative Activity
1 (Parent)-OCH2CH3H-CH2NH21.0
2-OCH3H-CH2NH20.8
3-ClH-CH2NH21.5
4-OCH2CH35-F-CH2NH20.5
5-OCH2CH3H-CH2NHCH32.2
6-OCH2CH3H-(CH2)2NH20.7

Computational Perspective: Computational chemistry provides powerful tools to rationalize SAR and guide the design of new analogs. nih.govresearchgate.netresearchgate.netchapman.edu

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target (e.g., a receptor or enzyme). Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, helping to explain why certain analogs are more active than others. researchgate.net For this compound, docking could elucidate the roles of the pyridine nitrogen, the ether oxygen, and the primary amine in target binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net By calculating various molecular descriptors (e.g., lipophilicity (logP), molecular weight, electronic properties), a predictive model can be built to estimate the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

Density Functional Theory (DFT): DFT calculations can be used to determine the electronic properties of molecules, such as electrostatic potential maps and frontier molecular orbital energies (HOMO/LUMO). nih.govresearchgate.net These calculations help in understanding the reactivity of the scaffold and its ability to participate in non-covalent interactions within a binding site. nih.gov

Through the integration of synthetic chemistry, biological evaluation, and computational modeling, a comprehensive understanding of the SAR for the this compound scaffold can be achieved, paving the way for the development of novel molecules for research.

Advanced Spectroscopic and Chromatographic Characterization of 2 4 Ethoxyphenoxy Pyridin 4 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in [2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of the title compound is anticipated to exhibit distinct signals corresponding to the ethoxy, phenoxy, and pyridinylmethanamine moieties. The ethoxy group would be characterized by a triplet signal for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling. The aromatic protons of the 4-ethoxyphenoxy group would likely appear as two doublets, indicative of a para-substituted benzene (B151609) ring. The pyridine (B92270) ring protons are expected to show more complex splitting patterns due to their distinct chemical environments and coupling interactions. Specifically, the proton at position 6 of the pyridine ring is expected to be a doublet of doublets. psu.edu The methylene protons of the methanamine group would likely present as a singlet, while the amine (NH₂) protons may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The spectrum would be expected to show signals for the two carbons of the ethoxy group, the six carbons of the phenoxy ring, and the five carbons of the pyridine ring, in addition to the methylene carbon of the methanamine group. The chemical shifts of the pyridine carbons would be influenced by the electron-donating effect of the phenoxy group and the electron-withdrawing nature of the nitrogen atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethoxy-CH₃~1.4 (triplet)~15
Ethoxy-CH₂~4.0 (quartet)~63
Phenoxy-H~6.9-7.1 (multiplet)~115-160
Pyridine-H~6.8-8.2 (multiplet)~110-165
Methanamine-CH₂~3.9 (singlet)~45
Methanamine-NH₂(broad singlet)-

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and, consequently, the elemental formula of the compound.

Fragmentation Pattern: The fragmentation of the molecular ion is anticipated to occur at the weakest bonds and lead to the formation of stable fragments. Key fragmentation pathways for this molecule would likely involve the cleavage of the ether linkage, the loss of the ethoxy group, and the fragmentation of the methanamine side chain. Common fragmentation patterns for amines include the loss of an amino radical. libretexts.org Ethers often undergo cleavage of the C-O bond. A prominent fragment would likely correspond to the 4-(aminomethyl)pyridine (B121137) cation. nist.gov Another significant fragment could arise from the cleavage of the bond between the pyridine ring and the phenoxy group. The fragmentation of related 3-phenoxy imidazo[1,2-a] pyridines has been shown to involve homolytic cleavage of the C-O bond of the phenoxy group. nih.gov

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

Predicted Fragment Ion Predicted m/z Description
[M]⁺244Molecular Ion
[M - NH₂]⁺228Loss of amino radical
[M - OCH₂CH₃]⁺199Loss of ethoxy radical
[C₆H₇N₂]⁺1074-(aminomethyl)pyridine fragment
[C₅H₄N-O-C₆H₄-OCH₂CH₃]⁺229Loss of CH₂NH₂
[C₆H₅O]⁺93Phenoxy fragment

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the primary amine would likely appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the aliphatic ethoxy and methanamine groups would be observed around 2850-3100 cm⁻¹. The C-O stretching vibrations of the ether linkages are expected in the 1000-1300 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyridine ring would give rise to bands in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong Raman signals. The C-H stretching vibrations will also be present. The analysis of both IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. cardiff.ac.uk

Interactive Data Table: Predicted Key Vibrational Frequencies

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch (amine)3300-3500Weak
C-H Stretch (aromatic)3000-3100Strong
C-H Stretch (aliphatic)2850-3000Strong
C=N, C=C Stretch (pyridine)1400-1600Moderate
C-O Stretch (ether)1000-1300Moderate

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information.

This would include precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, the analysis would reveal the conformation of the molecule in the solid state, including the relative orientation of the pyridine and phenoxy rings. Intermolecular interactions, such as hydrogen bonding involving the amine group and potentially the pyridine nitrogen, would also be elucidated, providing insight into the crystal packing. The crystal structure of related pyridine derivatives has been studied, revealing intricate hydrogen-bonding networks. weizmann.ac.il

Interactive Data Table: Expected X-ray Crystallography Parameters

Parameter Expected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
Bond Lengthse.g., C-N, C-O, C=C (Å)
Bond Anglese.g., C-N-C, C-O-C (°)
Torsion AnglesDescribing the conformation of the molecule
Hydrogen BondingDonor-acceptor distances and angles

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment, Separation, and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of chemical compounds. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly well-suited for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a suitable buffer, would likely be effective for the analysis of the title compound and its derivatives. Detection could be achieved using a UV detector, monitoring at a wavelength where the aromatic rings exhibit strong absorbance. This method would be valuable for assessing the purity of the compound and for quantifying it in various matrices. HPLC methods have been developed for the analysis of other pyridine derivatives. helixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of this compound, a derivatization step, such as acylation of the amine group, might be necessary to improve its volatility and chromatographic behavior. The GC would separate the compound from any impurities, and the mass spectrometer would provide both qualitative (identification based on fragmentation pattern) and quantitative data. GC-MS is a standard method for the analysis of many volatile and semi-volatile organic compounds. cdc.gov

Interactive Data Table: Typical Chromatographic Conditions

Technique Stationary Phase Mobile Phase/Carrier Gas Detection
HPLCC18 silicaAcetonitrile/Water gradientUV-Vis
GC-MSPhenyl-methylpolysiloxaneHeliumMass Spectrometry

Exploration of 2 4 Ethoxyphenoxy Pyridin 4 Yl Methanamine in Material Science and Chemical Biology Research Non Clinical Applications

Role as a Key Synthetic Building Block for Complex Chemical Architectures and Scaffolds

The molecular structure of [2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine, featuring a primary amine, a pyridine (B92270) ring, and a phenoxy ether group, makes it a versatile building block in organic synthesis. The primary aminomethyl group (-CH₂NH₂) is a key functional handle for a variety of chemical transformations.

Key Reactive Sites and Potential Transformations:

N-Alkylation and N-Acylation: The primary amine can readily undergo reactions with alkyl halides or acyl chlorides to form more complex secondary or tertiary amines and amides, respectively. This allows for the straightforward introduction of this pyridyl-ether scaffold into larger molecules.

Reductive Amination: The amine can participate in reductive amination reactions with aldehydes and ketones to form new carbon-nitrogen bonds, a fundamental strategy for constructing complex nitrogen-containing heterocyclic compounds.

Heterocycle Synthesis: The aminomethylpyridine moiety is a valuable precursor for the synthesis of various fused heterocyclic systems. For instance, it can be a key component in the construction of pyrido[3,4-g]quinazoline scaffolds, which have been identified as relevant in certain biological contexts.

The presence of both a flexible ether linkage and a more rigid pyridine ring allows for the creation of molecules with specific conformational properties, which is crucial in the design of new chemical entities.

Potential as a Ligand in Coordination Chemistry Research for Novel Catalytic Systems

The pyridine nitrogen and the primary amine nitrogen in this compound can act as Lewis basic sites, making the molecule a potential ligand for coordination with transition metals. The combination of a soft pyridine donor and a harder amine donor could lead to the formation of stable chelate rings with a variety of metal centers.

Potential Coordination Modes and Catalytic Applications:

Metal IonPotential Coordination GeometryPotential Catalytic Application
Palladium(II)Square PlanarCross-coupling reactions (e.g., Suzuki, Heck)
Copper(I/II)Tetrahedral or OctahedralOxidation, Atom Transfer Radical Polymerization (ATRP)
Ruthenium(II)OctahedralHydrogenation, Transfer Hydrogenation
Iron(II/III)OctahedralOxidation, Biocatalysis mimetics

The phenoxy group can also influence the electronic properties of the pyridine ring, thereby modulating the coordination strength and the catalytic activity of the resulting metal complex. Research into related phenoxy- and amidate-functionalized N-heterocyclic carbene ligands has shown that such functionalities can be advantageous in catalytic applications, including Mizoroki–Heck coupling reactions. The steric and electronic properties of the ethoxy group on the phenoxy ring can be further tuned to optimize the performance of potential catalysts derived from this ligand.

Applications in Supramolecular Chemistry and Host-Guest Recognition Systems

The aromatic pyridine and phenoxy rings of this compound can participate in non-covalent interactions such as π-π stacking and hydrogen bonding, which are the fundamental forces driving the formation of supramolecular assemblies. The aminomethyl group can act as a hydrogen bond donor, while the pyridine nitrogen and ether oxygen can act as hydrogen bond acceptors.

These features suggest that this compound and its derivatives could be employed in the design of:

Host molecules: By incorporating this unit into a larger macrocyclic or cage-like structure, cavities capable of encapsulating guest molecules could be created. The electronic nature of the aromatic rings would make them suitable for recognizing electron-deficient or electron-rich guests.

Self-assembling systems: The directional nature of the hydrogen bonding and π-stacking interactions could be exploited to direct the self-assembly of molecules into well-defined nanostructures such as sheets, fibers, or gels. The study of bipyridine derivatives, for instance, is a cornerstone of supramolecular chemistry, with applications in the formation of metallacycles and other complex architectures.

Development as Chemical Probes and Research Tools in Biological Systems (without clinical implications)

The structural scaffold of this compound holds potential for the development of chemical probes for biological research. The primary amine allows for the covalent attachment of fluorophores, affinity tags, or reactive groups.

Potential Applications as Chemical Probes:

Fluorescent Probes: By conjugating the amine to a fluorescent dye, the resulting molecule could be used to label specific cellular components or to sense changes in the cellular environment. The pyridine and phenoxy groups might influence the photophysical properties of the attached fluorophore.

Affinity-Based Probes: The core structure could be derivatized to bind to a specific biological target. The aminomethyl group provides a convenient point for attaching a reporter group (like biotin (B1667282) or a radioisotope) to enable the detection and study of the target.

Cross-linking Agents: Bifunctional derivatives of this compound could be synthesized to study protein-protein interactions within a cell.

The development of such tools would be for fundamental research purposes to understand biological processes at a molecular level, without direct clinical implications.

Integration into Polymer Science and Advanced Materials Development

The bifunctional nature of this compound, with its reactive amine group and the potential for the pyridine and phenoxy groups to be further functionalized, makes it a candidate for incorporation into polymers to create advanced materials with tailored properties.

Potential Roles in Polymer Science:

Monomer for Polymerization: The amine group can be used to initiate ring-opening polymerizations or to participate in step-growth polymerizations (e.g., to form polyamides or polyimines).

Functionalization of Pre-formed Polymers: The molecule can be grafted onto existing polymer backbones to introduce the specific properties of the pyridyl-phenoxy moiety, such as metal-coordinating ability, pH-responsiveness, or specific non-covalent interaction sites.

Cross-linking Agent: Di- or multifunctional derivatives could be used to cross-link polymer chains, leading to the formation of hydrogels or thermosets with controlled network structures.

The incorporation of such functional units into polymers can lead to materials with applications in areas such as catalysis, separation technologies, and smart materials that respond to external stimuli.

Future Directions and Emerging Research Avenues for 2 4 Ethoxyphenoxy Pyridin 4 Yl Methanamine

Continued Development of Novel and Highly Efficient Synthetic Routes

While foundational synthetic pathways to phenoxypyridines and pyridinylmethanamines exist, a primary future objective is the development of more efficient, scalable, and sustainable synthetic routes. Current research often focuses on multi-step processes that may suffer from moderate yields or require harsh reaction conditions. Future efforts will likely concentrate on innovative catalytic systems and process optimization.

Key areas for development include:

Catalyst-Free Cycloadditions: Exploring catalyst-free reactions, such as [3+2] cycloadditions carried out in environmentally benign solvents like water, could offer a greener alternative to traditional methods. mdpi.com

C-N and C-O Cross-Coupling Reactions: Advancements in transition-metal catalysis (e.g., Palladium, Copper, Nickel) for C-N and C-O cross-coupling reactions are crucial. mdpi.com Research into novel ligands and catalyst systems can lead to milder reaction conditions, lower catalyst loadings, and higher functional group tolerance, which is essential for synthesizing complex derivatives of the target molecule.

Flow Chemistry: The implementation of continuous-flow reaction systems can enhance reaction efficiency, safety, and scalability. This technology allows for precise control over reaction parameters, leading to improved yields and purity while minimizing waste.

Table 1: Comparison of Synthetic Approaches for Pyridine (B92270) Derivatives

ApproachPotential Advantages for Synthesizing [2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine AnalogsKey Research Focus
Modern Cross-Coupling High efficiency, functional group tolerance, milder conditions.Development of novel, low-cost catalysts and ligands.
Flow Chemistry Enhanced safety, scalability, precise control, higher yields.Optimization of reactor design and reaction conditions for specific transformations.
Multicomponent Reactions Increased atom economy, reduced waste, operational simplicity.Design of novel reaction cascades to build molecular complexity efficiently. researchgate.net
Photoredox Catalysis Access to unique reaction pathways using visible light, mild conditions.Discovery of new photocatalysts and expansion of reaction scope.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Predictive Modeling

Future research will likely involve:

Generative Models: Employing generative adversarial networks (GANs) and recurrent neural networks (RNNs) to design novel derivatives. nih.gov These models can learn from existing chemical data to propose new structures that are chemically valid and optimized for specific, user-defined properties (e.g., electronic properties, solubility).

Predictive Modeling: Training ML models, such as graph neural networks (GNNs) and random forests, on datasets of related compounds to predict physicochemical properties. nih.govskoltech.ru This allows for the in silico triaging of potential candidates before committing resources to their synthesis. schrodinger.comchemrxiv.org

Automated Synthesis Planning: Using AI to devise synthetic routes for newly designed target molecules. Retrosynthesis prediction tools can analyze a target structure and suggest a step-by-step pathway for its creation, significantly aiding synthetic chemists.

Advanced In Silico Modeling for High-Throughput Screening and Predictive Research

In silico techniques provide a cost-effective and time-efficient means to screen large virtual libraries of compounds and to gain deep mechanistic insights into their behavior at a molecular level. researchgate.netkoreascience.kr These computational tools are indispensable for prioritizing synthetic efforts.

Key applications for this compound and its derivatives include:

Molecular Docking: Screening virtual libraries of derivatives against various protein targets to identify potential interactions. nih.gov In a non-clinical context, this can be used to discover novel enzyme inhibitors or materials with high binding affinity to specific substrates.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound and its analogs in different environments (e.g., solvents, in complex with other molecules) to understand their conformational preferences, stability, and interaction dynamics. researchgate.net

Density Functional Theory (DFT): Calculating the electronic structure and properties of the molecule to predict its reactivity, spectral characteristics, and other fundamental physicochemical parameters. researchgate.net This information can guide the design of molecules with specific electronic or optical properties.

Table 2: In Silico Techniques for Predictive Chemical Research

TechniqueApplication for this compound ResearchPredicted Properties
Molecular Docking High-throughput virtual screening of derivatives against target proteins. nih.govBinding affinity, interaction modes.
Molecular Dynamics (MD) Analysis of conformational stability and intermolecular interactions over time. researchgate.netStructural stability, binding free energies.
Density Functional Theory (DFT) Calculation of electronic structure and reactivity. researchgate.netHOMO-LUMO gap, electrostatic potential, spectral properties.
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.govBioavailability, pharmacokinetic profiles, potential toxicity flags.

Exploration of New Application Domains in Fundamental Chemical Research (non-clinical)

The unique structural features of this compound—a hydrogen-bond-donating amine, a flexible ether linkage, and an electron-rich aromatic system—make it an attractive scaffold for applications beyond traditional medicinal chemistry.

Future research could explore its potential in:

Organometallic Chemistry and Catalysis: The pyridine nitrogen and the primary amine can act as bidentate or monodentate ligands for transition metals. Derivatives could be investigated as components of novel catalysts for asymmetric synthesis or other important organic transformations. nih.gov

Supramolecular Chemistry: The molecule's ability to participate in hydrogen bonding and π-π stacking makes it a candidate for building self-assembling supramolecular structures, such as gels, liquid crystals, or molecular cages.

Materials Science: Incorporation of this scaffold into polymer backbones could lead to new functional materials with interesting thermal, optical, or mechanical properties. The pyridine moiety is known to coordinate with metal ions, opening avenues for creating metal-organic frameworks (MOFs) or coordination polymers.

Chemosensors: The functional groups present on the molecule could be modified to create selective chemosensors for detecting specific metal ions or anions through colorimetric or fluorimetric responses. researchgate.net

Facilitating Interdisciplinary Research Collaborations for Enhanced Understanding

The full potential of this compound and its future derivatives can only be realized through robust collaboration between experts in different scientific disciplines. The complexity of modern chemical research necessitates a team-based approach to bridge the gap between design, synthesis, and application.

Essential collaborations include:

Synthetic and Computational Chemists: Computational chemists can use AI and in silico modeling to predict promising target molecules, thereby guiding the efforts of synthetic chemists to focus on candidates with the highest probability of success. researchgate.net

Chemists and Materials Scientists: Synthetic chemists can create novel derivatives, which materials scientists can then characterize and test for applications in areas like electronics, catalysis, or polymer science.

Data Scientists and Chemists: The integration of large datasets from high-throughput synthesis and screening with advanced AI/ML models requires the expertise of data scientists to build, validate, and deploy predictive tools that are accessible and useful to bench chemists. schrodinger.com

By pursuing these integrated and forward-looking research avenues, the scientific community can continue to build upon the versatile pyridine framework and unlock the full scientific potential of this compound and its analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to introduce the 4-ethoxyphenoxy group into pyridine derivatives?

  • Methodological Answer : The 4-ethoxyphenoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For SNAr, activation of the pyridine ring with electron-withdrawing groups (e.g., nitro) at the 2-position facilitates substitution with 4-ethoxyphenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Alternatively, copper-catalyzed cross-coupling (Ullmann) between 2-chloropyridine derivatives and 4-ethoxyphenol can achieve higher regioselectivity . Post-synthesis, the methanamine group is introduced via reductive amination of a ketone intermediate using NaBH₃CN or catalytic hydrogenation .

Q. How can structural characterization of [2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine be performed to confirm its purity and regiochemistry?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR should confirm the ethoxyphenoxy substitution pattern (e.g., aromatic proton splitting patterns and methoxy/ethoxy chemical shifts). The methanamine group typically appears as a singlet for -CH₂NH₂ (~3.8 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₄H₁₆N₂O₂, expected [M+H]⁺ = 261.1234).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX programs ) resolves bond angles and spatial arrangement.

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric kits (e.g., kinase or protease assays) to screen for target modulation.
  • Cytotoxicity Screening : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC₅₀) using scintillation counting .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved during structural validation?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Determine if dynamic processes (e.g., hindered rotation of the ethoxyphenoxy group) cause splitting anomalies .
  • 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm substituent positions.
  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .

Q. What strategies optimize reaction yield when synthesizing this compound under scaled-up conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield .
  • Purification Techniques : Use flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How do electronic effects of substituents (e.g., ethoxy vs. fluoro) on the phenoxy group influence biological activity?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs (e.g., 4-fluoro, 4-methylphenoxy derivatives) and test in parallel bioassays.
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess substituent effects on target binding affinity .
  • Hammett Analysis : Correlate substituent σ values with bioactivity to quantify electronic contributions .

Q. What methodologies are effective in studying the metabolic stability of this compound?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human/rat liver microsomes and quantify parent compound degradation via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to identify interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .
  • Metabolite Identification : High-resolution LC-MS/MS with fragmentation (MS/MS) detects phase I/II metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.